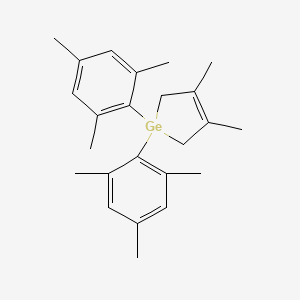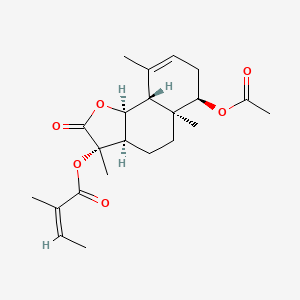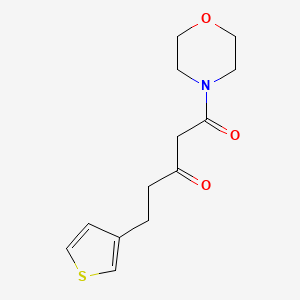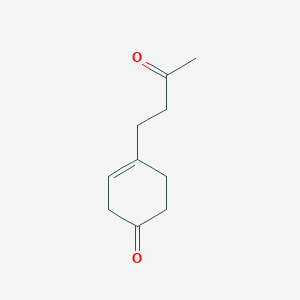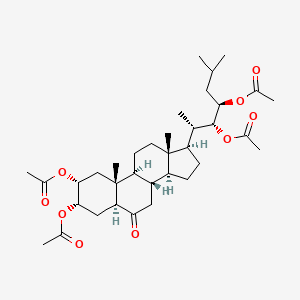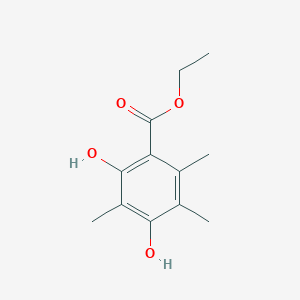![molecular formula C14H11BrClNO3 B14417099 Methyl [4-(4-bromophenoxy)-3-chlorophenyl]carbamate CAS No. 80199-11-7](/img/structure/B14417099.png)
Methyl [4-(4-bromophenoxy)-3-chlorophenyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl [4-(4-bromophenoxy)-3-chlorophenyl]carbamate is an organic compound that belongs to the class of carbamates This compound is characterized by the presence of a bromophenoxy group and a chlorophenyl group attached to a carbamate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [4-(4-bromophenoxy)-3-chlorophenyl]carbamate typically involves the reaction of 4-(4-bromophenoxy)-3-chlorophenol with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product. The reaction can be represented as follows:
4-(4-bromophenoxy)-3-chlorophenol+methyl isocyanate→Methyl [4-(4-bromophenoxy)-3-chlorophenyl]carbamate
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl [4-(4-bromophenoxy)-3-chlorophenyl]carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dehalogenated or reduced carbamate derivatives.
Substitution: Nucleophilic substitution reactions can occur at the bromine or chlorine positions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted carbamates.
Applications De Recherche Scientifique
Methyl [4-(4-bromophenoxy)-3-chlorophenyl]carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Methyl [4-(4-bromophenoxy)-3-chlorophenyl]carbamate involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes, leading to changes in biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl [4-(4-bromophenoxy)benzoate]
- Ethyl [4-(4-bromophenoxy)methyl]benzoate
- Methyl [4-(4-formylphenyl)benzoate]
Uniqueness
Methyl [4-(4-bromophenoxy)-3-chlorophenyl]carbamate is unique due to the presence of both bromine and chlorine substituents, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific research applications where these properties are advantageous.
Propriétés
Numéro CAS |
80199-11-7 |
|---|---|
Formule moléculaire |
C14H11BrClNO3 |
Poids moléculaire |
356.60 g/mol |
Nom IUPAC |
methyl N-[4-(4-bromophenoxy)-3-chlorophenyl]carbamate |
InChI |
InChI=1S/C14H11BrClNO3/c1-19-14(18)17-10-4-7-13(12(16)8-10)20-11-5-2-9(15)3-6-11/h2-8H,1H3,(H,17,18) |
Clé InChI |
HOELHCQMFWJBGA-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)NC1=CC(=C(C=C1)OC2=CC=C(C=C2)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


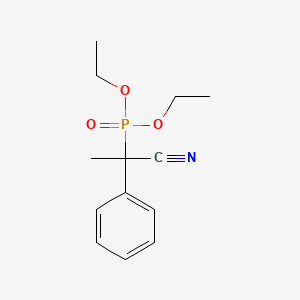
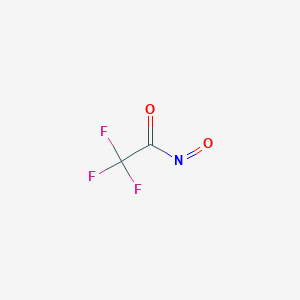
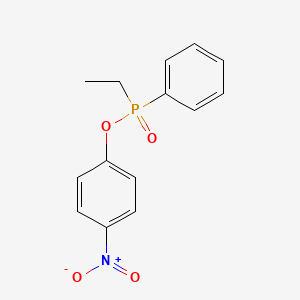
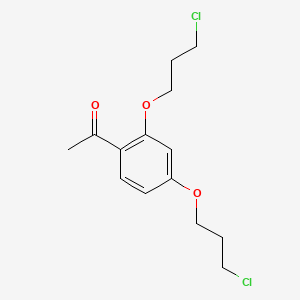
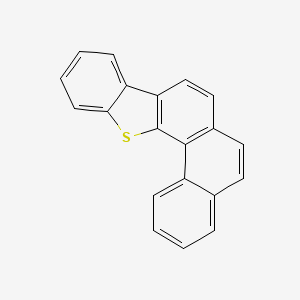
![1-Chloro-4-[(Z)-(4-methoxyphenyl)-ONN-azoxy]benzene](/img/structure/B14417051.png)
![5-(2-bromoethenyl)-1-[(2R,4S,5R)-4-chloro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14417055.png)
